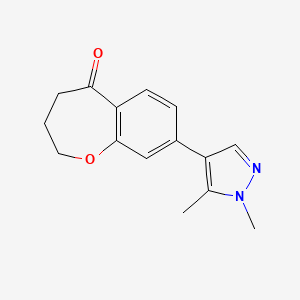

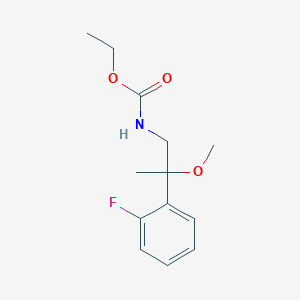

8-(1,5-Dimethylpyrazol-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole is characterized by a 5-membered ring structure with two adjacent nitrogen atoms and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazoles are generally synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The compound likely contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles, which are part of the compound, are known to react with various substances. For instance, they can react with α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation .Scientific Research Applications

Antianxiety and Sedative Effects

- 3-Halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines : A study investigated a class of antianxiety agents, including derivatives of pyrazolo[1,5-a]pyrimidine, for their antianxiety properties in animals. Some compounds showed anxiolytic effects comparable to clinically used benzodiazepines without potentiating the CNS depressant effects of ethanol or sodium barbital (Kirkpatrick et al., 1977).

Crystal Structure Analysis

- Crystal Structure of Dimethoxy Derivatives : A study determined the crystal structure of 8,9-Dimethoxy-5,5-dimethyl-2,3,5,6-tetrahydro-3-oxopyrazolo[3,4-b]benzo-3-azepine using X-ray diffraction analysis. This provided insights into the structural aspects of such compounds (Sokol et al., 2003).

Antimicrobial and Anti-inflammatory Agents

- Novel Derivatives as Antimicrobial and Anti-inflammatory Agents : A study synthesized a new series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, evaluating them for anti-bacterial, antifungal, and anti-inflammatory activities. This highlights the potential application of these compounds in treating infections and inflammation (Kendre et al., 2015).

Antibacterial Activity

- Synthesis and Antibacterial Activity of Pyrazole Oxime Ester Derivatives : A study synthesized and evaluated the antibacterial potential of new pyrazole oxime ester derivatives. Some compounds showed potent activity against various bacteria, suggesting their use as antibacterial agents (Liu et al., 2008).

Enantioselective Synthesis

- Metabolites of Vasopressin V2 Receptor Antagonist : Research focused on the enantioselective synthesis of metabolites of a vasopressin V2 receptor antagonist. This study contributes to the understanding of the synthesis of chiral compounds in medicinal chemistry (Matsubara et al., 2000).

Metallomacrocyclic Complexes

- Metallomacrocyclic Palladium(II) Complexes with Pyrazole Ligands : A study synthesized new metallomacrocyclic palladium(II) complexes using hybrid pyrazole ligands. The research provides insights into the formation and stability of these complexes, with potential applications in catalysis and material science (Guerrero et al., 2008).

Future Directions

Properties

IUPAC Name |

8-(1,5-dimethylpyrazol-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10-13(9-16-17(10)2)11-5-6-12-14(18)4-3-7-19-15(12)8-11/h5-6,8-9H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRROEUDARDBSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2=CC3=C(C=C2)C(=O)CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-(3-fluoro-4-methoxybenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2847640.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2847647.png)

![N-[2-(3-Cyanophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2847652.png)

![N-(1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2847653.png)

![N-(2-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2847661.png)

![3,9-Diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),11,13-triene](/img/structure/B2847662.png)

![N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide](/img/structure/B2847663.png)